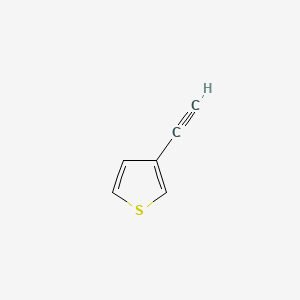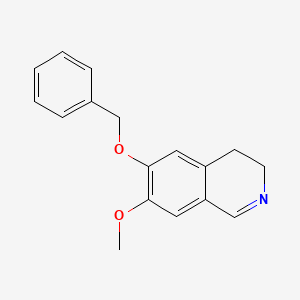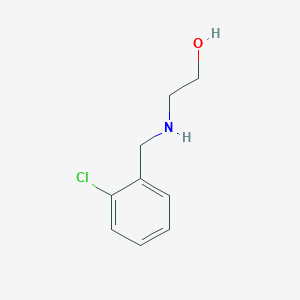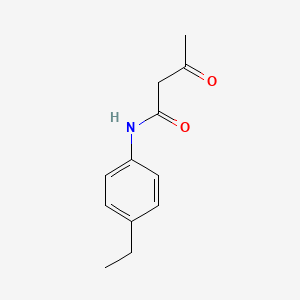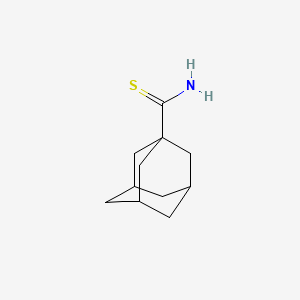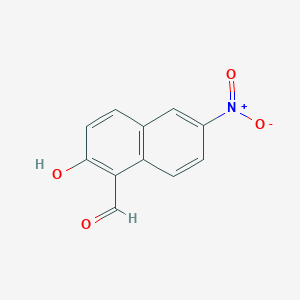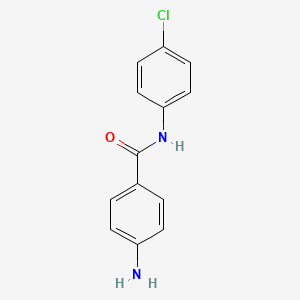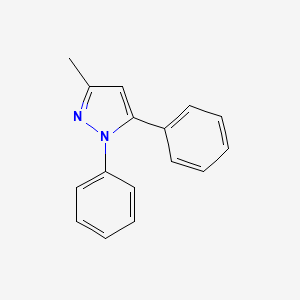
1,5-Diphenyl-3-methyl-1H-pyrazole
Übersicht
Beschreibung
1,5-Diphenyl-3-methyl-1H-pyrazole is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The compound and its derivatives have been synthesized and characterized for their biological activities, molecular structures, and physical properties. The research on this compound spans across different areas, including antimicrobial activity, inhibition of amine oxidases, antidepressant activity, and synthesis of novel pyrazole derivatives .
Synthesis Analysis
The synthesis of 1,5-Diphenyl-3-methyl-1H-pyrazole derivatives has been achieved through various methods. For instance, the compound was obtained by a condensation reaction of dibenzoylmethane and thiosemicarbazide . Other methods include the reaction of 1,3-diphenyl-2-propene-1-one with phenyl hydrazine hydrochloride and the conversion of 1,3-Diphenyl-2-pyrazolin-5-one to various pyrazole derivatives . These synthetic routes have been optimized for better yields and have been confirmed by spectroscopic methods such as IR, NMR, and X-ray diffraction .
Molecular Structure Analysis
The molecular structure of 1,5-Diphenyl-3-methyl-1H-pyrazole derivatives has been extensively studied using X-ray crystallography and computational methods. The crystal structures reveal that the pyrazole ring can adopt different conformations and is often twisted in relation to the attached phenyl rings . Dihedral angles between the rings and the planarity of the pyrazole ring have been reported, providing insights into the conformational preferences of these molecules .
Chemical Reactions Analysis
1,5-Diphenyl-3-methyl-1H-pyrazole and its derivatives undergo various chemical reactions that lead to the formation of new compounds with potential biological activities. These reactions include photocyclisation with homolytic carbon–halogen bond fission , reactions with hydroxylamines and carbazates to form carboxamides and carbohydrazides , and coupling with diazonium salts . The reactivity of these compounds is influenced by the substituents on the pyrazole ring and the reaction conditions employed .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,5-Diphenyl-3-methyl-1H-pyrazole derivatives have been characterized through various analytical techniques. The compounds exhibit different degrees of thermal stability, with some being stable up to 190°C . The electronic structures, including the electrophilic and nucleophilic regions of the molecular surface, have been studied using density functional theory (DFT) and other computational methods . Additionally, the nonlinear optical properties of these compounds have been investigated, which could be relevant for material science applications .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazole Derivatives
Research has demonstrated the versatility of 1,5-Diphenyl-3-methyl-1H-pyrazole in synthesizing a wide array of pyrazole derivatives. For instance, El‐Metwally and Khalil (2010) explored its reactivity, leading to the creation of new pyrazole compounds with potential chemical significance El‐Metwally & Khalil, 2010.
Antiviral Activity
Tantawy et al. (2012) synthesized and evaluated the antiviral activity of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives against herpes simplex virus, demonstrating the potential pharmaceutical applications of these compounds Tantawy et al., 2012.
Corrosion Inhibition and Antimicrobial Applications
Sayed et al. (2018) evaluated pyrazole and pyrazolone derivatives as corrosion inhibitors for copper alloy, revealing high efficiency in preventing dissolution in basic media. Additionally, these compounds displayed significant antibacterial activities, suggesting their dual functionality in materials science and microbiology Sayed et al., 2018.
Electrochemical Studies
Zandi, Sharafi-kolkeshvandi, and Nikpour (2021) investigated the electrochemical reactions of pyrazoles, contributing to the field of electro-organic synthesis through the discovery of new heterocyclic compounds Zandi et al., 2021.
Fluorescent Dyes
Tong et al. (2015) developed novel 1,5-diphenyl-3-spirobifluorenyl pyrazoline derivatives with outstanding fluorescence efficiency and potential as blue light-emitting materials, highlighting the role of pyrazole compounds in materials science Tong et al., 2015.
Safety And Hazards
While the specific safety and hazards for “1,5-Diphenyl-3-methyl-1H-pyrazole” are not explicitly mentioned in the search results, it is generally advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation when handling similar chemical compounds .
Zukünftige Richtungen
Pyrazoles, including “1,5-Diphenyl-3-methyl-1H-pyrazole”, have been an important topic of research due to their broad range of pharmacological properties . Future research may focus on the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds .
Eigenschaften
IUPAC Name |
3-methyl-1,5-diphenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-13-12-16(14-8-4-2-5-9-14)18(17-13)15-10-6-3-7-11-15/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKSOEKUCNSKLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409326 | |
| Record name | 1,5-Diphenyl-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201580 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,5-Diphenyl-3-methyl-1H-pyrazole | |
CAS RN |
3729-90-6 | |
| Record name | 1,5-Diphenyl-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



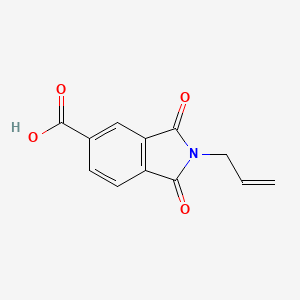

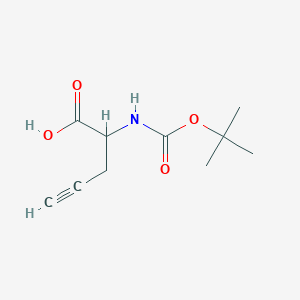

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B1335969.png)
![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)

